AdipoRon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUPGSHGSNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924416-43-3 | |
| Record name | Adiporon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AdipoRon's Activation of PPARα in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AdipoRon, a synthetic, orally active agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a significant modulator of hepatic metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on peroxisome proliferator-activated receptor-alpha (PPARα) activation in liver cells. Through the activation of AdipoR-mediated signaling cascades, this compound enhances PPARα activity, a key regulator of fatty acid oxidation. This guide details the signaling pathways, presents quantitative data from in vitro and in vivo studies, and provides established experimental protocols to facilitate further research in this area. The information herein is intended to support the development of novel therapeutics for metabolic diseases centered on the this compound-PPARα axis.
Introduction
Adiponectin, an adipokine, plays a crucial role in regulating glucose and lipid metabolism. Its therapeutic potential is limited by its complex structure and short half-life. This compound, a small-molecule mimetic, overcomes these limitations and has been shown to activate downstream pathways similar to adiponectin, including the AMP-activated protein kinase (AMPK) and PPARα pathways. In the liver, the activation of PPARα is critical for the catabolism of fatty acids, and its dysregulation is associated with non-alcoholic fatty liver disease (NAFLD). This document elucidates the direct and indirect mechanisms by which this compound stimulates PPARα in hepatocytes.
Signaling Pathways of this compound-Mediated PPARα Activation
This compound activates PPARα in liver cells through at least two interconnected signaling pathways.
2.1. AdipoR/AMPK/PPARα Signaling Pathway
This compound binds to adiponectin receptors 1 and 2 (AdipoR1 and AdipoR2) on the surface of hepatocytes. This binding event triggers the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, can lead to the activation of PPARα, subsequently promoting the transcription of genes involved in fatty acid oxidation.
AdipoRon: A Comprehensive Technical Guide to a Novel Therapeutic Candidate for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, represents a significant and growing global health challenge. Adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties, has emerged as a promising therapeutic target. However, the clinical utility of adiponectin itself is limited by its complex structure and parenteral route of administration. AdipoRon, a first-in-class, orally active small molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), offers a promising therapeutic alternative. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in models of metabolic syndrome, and detailed experimental protocols for its evaluation.
Introduction
Adiponectin levels are paradoxically decreased in individuals with obesity and metabolic syndrome, contributing to the pathogenesis of insulin resistance and related comorbidities.[1] this compound was identified through a high-throughput screening for small molecules that could activate the key downstream signaling pathways of adiponectin.[2] By binding to and activating AdipoR1 and AdipoR2, this compound mimics the beneficial metabolic effects of adiponectin, making it a compelling candidate for the treatment of metabolic syndrome and type 2 diabetes.[3] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and providing practical guidance for its preclinical investigation.
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by activating two primary signaling cascades downstream of AdipoR1 and AdipoR2: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
AMPK Pathway Activation
Upon binding to AdipoR1, this compound induces a conformational change in the receptor, leading to the activation of AMPK, a critical cellular energy sensor.[2] Activated AMPK orchestrates a series of metabolic switches that collectively improve insulin sensitivity and glucose metabolism.
PPARα Pathway Activation
Through its interaction with AdipoR2, this compound stimulates the activity of PPARα, a nuclear receptor that plays a pivotal role in lipid metabolism.[3]
Preclinical Efficacy: Quantitative Data
Numerous preclinical studies have demonstrated the therapeutic potential of this compound in various mouse models of metabolic syndrome. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | |||
| AdipoR1 | 1.8 µM | - | |
| AdipoR2 | 3.1 µM | - | |
| AMPK Activation | |||
| EC50 | ~10 µM | C2C12 myotubes | |
| Inhibition of Cell Proliferation (IC50) | |||
| Vascular Smooth Muscle Cells | 25-50 µM | - | |
| Pancreatic Cancer Cells | ~25 µM | - |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Metabolic Syndrome
| Animal Model | Treatment Regimen | Key Findings | Reference |
| db/db Mice | 10 mg/kg/day (p.o.) for 2 weeks | Normalized potentiated myogenic response in mesenteric arteries. | |
| High-Fat Diet (HFD) Mice | 50 mg/kg/day (p.o.) for 10 days | Significantly reduced fasting plasma glucose, free fatty acids, triglycerides, and insulin levels; improved glucose tolerance. | |
| Aged (25-month-old) C57BL/6J Mice | 1.2 mg/kg (i.v.) three times a week for 6 weeks | Improved skeletal muscle function. | |
| Corticosterone-treated Mice | 1 mg/kg/day (i.p.) for 20 days | Prevented GC-induced abdominal adiposity, hyperinsulinemia, and hyperleptinemia. |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Route of Administration | Dose | Cmax | Reference |
| Oral (p.o.) | 50 mg/kg | 11.8 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Animal Models
-
db/db Mice: A genetic model of type 2 diabetes and obesity characterized by hyperphagia, hyperglycemia, and insulin resistance.
-
High-Fat Diet (HFD)-Induced Obese Mice: A diet-induced model that closely mimics the metabolic abnormalities observed in human metabolic syndrome. C57BL/6J mice are commonly used for this model.
This compound Administration
-
Oral Gavage (p.o.): this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose or 5% DMSO.
-
Intraperitoneal (i.p.) Injection: this compound can be dissolved in a suitable solvent like DMSO and then diluted in saline.
-
Intravenous (i.v.) Injection: For acute studies, this compound can be administered via tail vein injection.
Experimental Workflow: In Vivo Efficacy Study
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of an organism to clear a glucose load from the bloodstream.
Procedure:
-
Fast mice for 6 hours (with free access to water).
-
Record baseline blood glucose levels (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration against time and calculate the area under the curve (AUC).
Insulin Tolerance Test (ITT)
This test evaluates insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Procedure:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose levels (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Western Blot for Phosphorylated AMPK
This technique is used to quantify the activation of AMPK by measuring its phosphorylation at Threonine 172.
Materials:
-
Tissue lysates (e.g., from liver or skeletal muscle)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-AMPKα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.
PPARα Activity Assay
This assay measures the activation of PPARα by this compound.
Principle:
This is typically a cell-based reporter assay. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter.
Procedure:
-
Plate cells in a 96-well plate.
-
Transfect cells with the PPARα expression vector and the reporter plasmid.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of PPARα.
Safety and Toxicology
Preclinical studies in murine models have generally shown this compound to be well-tolerated at effective doses. One study reported mild memory impairment in mice administered a high dose of 50 mg/kg for 14 days. However, another study in rabbits suggested dose-dependent toxicity at doses above 10 mg/kg administered intravenously. Further comprehensive safety and toxicology studies are warranted to establish a safe therapeutic window for clinical development.
Conclusion and Future Directions
This compound represents a promising, orally available therapeutic agent for the management of metabolic syndrome. Its ability to mimic the beneficial effects of adiponectin by activating the AMPK and PPARα signaling pathways has been robustly demonstrated in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound. Future studies should focus on long-term efficacy and safety in larger animal models, as well as the exploration of its therapeutic potential in other metabolic and cardiovascular diseases. The translation of these promising preclinical findings into clinical trials is a critical next step in determining the ultimate therapeutic value of this compound for patients with metabolic syndrome.
References
The Role of AdipoRon in Adiponectin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties, exerts its beneficial effects through interaction with its receptors, AdipoR1 and AdipoR2. The discovery of AdipoRon, the first orally active small-molecule agonist of both AdipoR1 and AdipoR2, has opened new avenues for therapeutic interventions in a range of metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of the role of this compound in adiponectin signaling, detailing its mechanism of action, downstream cellular effects, and preclinical efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the development of novel therapeutics targeting the adiponectin pathway.
Introduction
The global rise in obesity and type 2 diabetes has underscored the urgent need for effective therapeutic strategies. Adiponectin, a hormone predominantly secreted by adipose tissue, has emerged as a key player in the regulation of glucose and lipid metabolism.[1] Its pleiotropic effects are mediated by the activation of two transmembrane receptors, AdipoR1 and AdipoR2. This compound, a synthetic small molecule, was identified through a chemical library screening for its ability to activate adiponectin signaling pathways.[1] As an orally bioavailable compound, this compound holds significant promise as a therapeutic agent for conditions associated with adiponectin deficiency, including insulin resistance, dyslipidemia, and cardiovascular complications.
This compound: Mechanism of Action
This compound functions as a direct agonist of both AdipoR1 and AdipoR2, initiating a cascade of intracellular signaling events that mimic the effects of endogenous adiponectin.[2]
Binding to Adiponectin Receptors
This compound binds to AdipoR1 and AdipoR2 with micromolar affinity, as detailed in the table below. This binding event is the critical first step in the activation of downstream signaling pathways.
| Parameter | AdipoR1 | AdipoR2 | Reference |
| Binding Affinity (Kd) | 1.8 µM | 3.1 µM | [1] |
Downstream Signaling Pathways
Upon binding of this compound to AdipoR1 and AdipoR2, two primary signaling pathways are activated: the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor alpha (PPARα) pathway.
Activation of AdipoR1 by this compound leads to the phosphorylation and activation of AMPK, a key cellular energy sensor.[3] Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation in skeletal muscle.
This compound's activation of AdipoR2 stimulates the PPARα pathway, a key regulator of lipid metabolism, primarily in the liver. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
Visualization of this compound Signaling
The following diagrams illustrate the key signaling pathways activated by this compound.
Figure 1: this compound signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Receptor Binding | - | Kd for AdipoR1 | 1.8 µM | |
| Receptor Binding | - | Kd for AdipoR2 | 3.1 µM | |
| AMPK Activation | C2C12 myotubes | EC50 | ~10 µM | |
| VSMC Proliferation Inhibition | Vascular Smooth Muscle Cells | IC50 | 25-50 µM | |
| Pancreatic Cancer Cell Proliferation Inhibition | - | IC50 | ~25 µM |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | This compound Dose & Route | Duration | Key Findings | Reference |
| db/db mice | 50 mg/kg, p.o. | - | Ameliorated insulin resistance and glucose intolerance | |
| High-fat diet-fed mice | 50 mg/kg, p.o. | 10 days | Reduced fasting plasma glucose, free fatty acids, triglycerides, and insulin | |
| Myocardial Ischemia/Reperfusion | 50 mg/kg, p.o. | Single dose | Attenuated cardiomyocyte apoptosis | |
| Type 2 Diabetic (db/db) mice | 10 mg/kg/day, p.o. | 2 weeks | Did not affect body weight or blood glucose | |
| Aged mice | - | 6 weeks | Improved skeletal muscle function | |
| Alzheimer's Disease model | 50 mg/kg, p.o. | 30 days | Reversed cognitive deficits |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound. For detailed step-by-step protocols, it is recommended to consult the original publications and the manufacturer's instructions for the specific kits and reagents used.
In Vivo Animal Studies
-
Animal Models: Studies have utilized various mouse models, including genetically obese db/db mice, mice on a high-fat diet, and models of myocardial infarction and Alzheimer's disease.
-
This compound Administration: this compound is typically dissolved in a vehicle such as 5% DMSO or suspended in 0.5% carboxymethylcellulose. Administration is commonly performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.
-
Outcome Measures: Key endpoints include measurements of blood glucose, insulin, lipids, body weight, and assessment of tissue-specific effects through histology and molecular analyses.
Western Blot Analysis for AMPK Activation
This protocol is a generalized procedure for detecting phosphorylated AMPK (p-AMPK) and total AMPK in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL Assay for Apoptosis Detection in Cardiac Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Fix cardiac tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Permeabilization: Deparaffinize and rehydrate the tissue sections, followed by permeabilization with proteinase K or a similar enzyme.
-
Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).
-
Detection: Visualize the labeled nuclei using fluorescence microscopy. Counterstain with a nuclear dye like DAPI to visualize all nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Caspase-3 Activity Assay in Cardiac Tissue
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
-
Tissue Homogenization: Homogenize cardiac tissue in a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the homogenate.
-
Assay Reaction: Incubate a specific amount of protein lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a 96-well plate.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) using a microplate reader.
-
Calculation: Calculate the caspase-3 activity based on a standard curve generated with a known amount of the chromophore or fluorophore.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationships between its administration and observed effects.
Figure 2: General experimental workflow for this compound studies.
Figure 3: Logical relationship of this compound's effects.
Conclusion and Future Directions
This compound represents a significant advancement in the field of metabolic disease therapeutics. Its ability to orally activate the adiponectin signaling pathway provides a promising strategy for the treatment of type 2 diabetes, obesity, and related cardiovascular complications. The preclinical data summarized in this guide highlight the potent and diverse beneficial effects of this compound.
Future research should focus on several key areas. Firstly, while preclinical efficacy is well-documented, the translation of these findings to human subjects through well-designed clinical trials is paramount. As of now, this compound's development status is preclinical, and no clinical trial data is publicly available. Secondly, a deeper understanding of the tissue-specific roles of AdipoR1 and AdipoR2 in mediating the effects of this compound could lead to the development of more targeted and effective second-generation agonists. Finally, exploring the potential of this compound in other disease areas where adiponectin has shown promise, such as non-alcoholic fatty liver disease (NAFLD) and certain cancers, warrants further investigation.
References
The Pleiotropic Effects of AdipoRon: A Technical Guide for Researchers
An in-depth exploration of the orally active adiponectin receptor agonist, its signaling pathways, and its multifaceted therapeutic potential.
AdipoRon, a synthetic, orally bioavailable small molecule, has emerged as a significant tool in metabolic and therapeutic research. By activating the adiponectin receptors, AdipoR1 and AdipoR2, this compound mimics the beneficial effects of the endogenous hormone adiponectin, which is often dysregulated in metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the pleiotropic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Mechanism of Action: Activating Key Metabolic Pathways
This compound selectively binds to and activates both adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2), with dissociation constants (Kd) of 1.8 μM and 3.1 μM, respectively.[1][3] This binding initiates a cascade of downstream signaling events that form the basis of its diverse physiological effects. The two primary signaling pathways activated by this compound are:
-
AMP-activated protein kinase (AMPK) Pathway: Primarily mediated through AdipoR1, the activation of AMPK is a central event in this compound's action.[3] AMPK is a crucial cellular energy sensor that, once activated, promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
-
Peroxisome proliferator-activated receptor-alpha (PPARα) Pathway: Activation of this pathway is largely attributed to this compound's interaction with AdipoR2. PPARα is a nuclear receptor that plays a vital role in the regulation of lipid metabolism, including fatty acid uptake, beta-oxidation, and ketogenesis.
The synergistic activation of these pathways contributes to this compound's ability to ameliorate insulin resistance, improve glucose and lipid metabolism, and exert anti-inflammatory and cardioprotective effects.
Core Signaling Pathways of this compound
The following diagram illustrates the central signaling cascades initiated by this compound upon binding to its receptors.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo and in vitro studies on this compound, providing a comparative overview of its efficacy and potency.
In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| C2C12 myotubes | AMPK Activation | Not Specified | Increased AMPK activation and PGC-1α expression. | |
| Human GECs & Murine Podocytes | Intracellular Ca2+ | Not Specified | Increased intracellular Ca2+ levels. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Proliferation | IC50 ~25 μM | Inhibited cell proliferation, colony formation, and anchorage-independent growth. | |
| Vascular Smooth Muscle Cells (VSMC) | Cell Proliferation | IC50 25–50 μM | Inhibited platelet-derived growth factor-induced cell proliferation. | |
| Saos-2 & U2OS Osteosarcoma Cells | Cell Viability | 10 μg/mL | Reduced cell viability by 31% and 19%, respectively. | |
| Non-Small-Cell Lung Cancer (NSCLC) Cells | Cell Viability | 10 µg/mL | Inhibited cell growth. | |
| INS-1 β-cells | Cell Death Protection | 10 μM | Reduced palmitate-induced apoptosis by ~34%. |
In Vivo Efficacy of this compound in Murine Models
| Mouse Model | Dosage | Route | Duration | Key Findings | Reference |
| Wild-type mice | 50 mg/kg | i.v. | Single dose | Significantly induced phosphorylation of AMPK in skeletal muscle and liver. | |
| Wild-type mice | 50 mg/kg | p.o. | Not Specified | Improved insulin resistance, glucose intolerance, and dyslipidemia. | |
| db/db mice | Not Specified | Not Specified | Not Specified | Ameliorated diabetes and prolonged shortened lifespan on a high-fat diet. | |
| Myocardial Ischemia/Reperfusion (MI/R) | 50 mg/kg | p.o. | Single dose | Significantly improved cardiac function and attenuated cardiomyocyte apoptosis. | |
| Aged male mice (25 months) | 1.2 mg/kg | i.v. (3x/week) | 6 weeks | Improved skeletal muscle function, enriched oxidative fibers, and increased mitochondrial activity. | |
| Young male mice (2 months) | 1.2 mg/kg | i.v. (3x/week) | 6 weeks | Improved contractile force and activated AMPK and PGC-1α. | |
| Type 2 Diabetic (db/db) mice | 10 mg/kg/day | p.o. | 2 weeks | Normalized potentiated myogenic response in mesenteric arteries. | |
| Diet-induced insulin-resistant mice | 5 mg/kg/day | s.c. | 10 days | Improved glucose intolerance and reduced ectopic lipid accumulation. |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments commonly used to investigate the effects of this compound.
In Vitro AMPK Activation Assay in C2C12 Myotubes
This protocol outlines the steps to assess the activation of AMPK in a common muscle cell line model.
References
Methodological & Application
AdipoRon In Vivo Application Notes and Protocols for Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1] Its ability to mimic the anti-diabetic, anti-inflammatory, and metabolic regulatory effects of adiponectin has made it a valuable tool in preclinical research.[1][2][3][4] This document provides a comprehensive guide to the dosage, administration, and experimental application of this compound in mouse models, based on a review of published studies. It includes detailed protocols for common experimental procedures and visual representations of the key signaling pathways involved.
This compound Formulation and Administration
Successful in vivo studies with this compound require appropriate formulation and a clear understanding of its pharmacokinetic profile.
Formulation
This compound is typically first dissolved in an organic solvent before being suspended in an aqueous vehicle for administration. Common formulations include:
-
For Oral Gavage (p.o.) and Intraperitoneal (i.p.) Injection:
-
Dissolved in Dimethyl Sulfoxide (DMSO) and then suspended in 0.5% carboxymethylcellulose (CMC).
-
Dissolved in 5% DMSO.
-
Suspended in 0.5% hydroxypropyl methylcellulose.
-
-
For Intravenous (i.v.) Injection:
-
Dissolved in DMSO and then diluted in Phosphate-Buffered Saline (PBS).
-
Pharmacokinetics
Following oral administration of a 50 mg/kg dose in mice, this compound reaches its maximum plasma concentration (Cmax) of approximately 11.8 µM within 2 hours. It has been shown to cross the blood-brain barrier.
Dosage and Administration Routes
The selection of dosage and administration route depends on the specific experimental goals, the mouse model used, and the target tissues.
Summary of Dosage and Administration Data
| Route of Administration | Dosage Range | Vehicle | Treatment Duration | Mouse Model / Application | Reference |
| Oral Gavage (p.o.) | 5 - 50 mg/kg | 5% DMSO | Single dose | Gastric Ulcer Model | |
| 10 mg/kg/day | Not specified | 2 weeks | Type 2 Diabetic (db/db) Mice | ||
| 30 - 50 mg/kg/day | Not specified | ~1 year | High-Fat Diet (HFD) induced obesity | ||
| 50 mg/kg/day | Corn oil | 3 months | Alzheimer's Disease (5xFAD) | ||
| 50 mg/kg/day | 0.5% Carboxymethyl cellulose | 21 days | Arterial Injury Model | ||
| 50 mg/kg | Not specified | Single dose | Myocardial Ischemia/Reperfusion | ||
| 50 mg/kg | 0.5% Hydroxypropyl methylcellulose | 2 weeks | High-Fat Diet | ||
| Intraperitoneal (i.p.) | 1 mg/kg/day | 2.5% DMSO | 3 weeks | Corticosterone-induced Depression | |
| 1 mg/kg/day | Not specified | 20 days | Glucocorticoid-induced Obesity | ||
| 20 mg/kg | 0.5% CMC in 5% DMSO | 7 days | Naïve mice for behavioral studies | ||
| 20 - 50 mg/kg | DMSO + 0.5% Carboxymethylcellulose | 14 days | Neurogenesis Study | ||
| Intravenous (i.v.) | 1.2 mg/kg | PBS | 3 times/week for 6 weeks | Aged Mice (Sarcopenia) | |
| 50 mg/kg | Not specified | Single dose (7.5 min) | AMPK phosphorylation study | ||
| Subcutaneous (s.c.) | 5 mg/kg/day | DMSO | 10 - 20 days | High-Fat Diet |
Key Signaling Pathways Activated by this compound
This compound exerts its effects primarily through the activation of the adiponectin receptors AdipoR1 and AdipoR2, which in turn stimulates downstream signaling cascades, most notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in mice.
Glucose Tolerance Test (GTT)
Objective: To assess whole-body glucose clearance.
Protocol:
-
Fast mice for 6-12 hours with free access to water.
-
Record baseline blood glucose levels from the tail vein (t=0).
-
Administer this compound or vehicle at the predetermined dose and route.
-
After the appropriate pretreatment time (e.g., 1-2 hours post-oral gavage), administer a glucose solution (1.0 - 1.5 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity.
Protocol:
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose levels (t=0).
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer human insulin (0.25 - 0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Analysis of AMPK Phosphorylation in Tissue
Objective: To determine the activation of the AMPK signaling pathway in a target tissue.
Protocol:
-
Administer this compound or vehicle to mice. For acute studies, a single dose is sufficient. For chronic studies, follow the established dosing regimen.
-
Euthanize mice at the desired time point after the final dose (e.g., 7.5 minutes for acute i.v. administration, or at the end of a chronic study).
-
Rapidly excise the target tissue (e.g., skeletal muscle, liver, adipose tissue) and snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
Homogenize the tissue and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform Western blot analysis using primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Quantify band intensities and express the results as a ratio of p-AMPK to total AMPK.
Experimental Workflow Overview
Caption: General experimental workflow for this compound studies in mice.
Safety and Considerations
-
Dose-dependent effects: Studies on hippocampal neurogenesis have shown that low-dose (20 mg/kg, i.p.) this compound can be beneficial, while high-dose (50 mg/kg, i.p.) treatment for 14 days may impair spatial recognition memory.
-
Toxicity: While generally well-tolerated, very high doses may lead to adverse effects. One study in rabbits noted toxicity at doses higher than 5 mg/kg via intravenous administration, though this is not directly comparable to murine models.
-
Duration-dependent effects: The metabolic effects of this compound can vary with the duration of treatment. Short-term administration (10 days) has been shown to improve glucose intolerance, while longer-term treatment (20 days) in the same model paradoxically exacerbated insulin resistance in one study.
-
Vehicle selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of this compound. DMSO-based formulations are common, but researchers should be mindful of the potential biological effects of the vehicle itself.
Conclusion
This compound is a versatile and potent tool for investigating the roles of adiponectin signaling in various physiological and pathological processes in mice. Careful consideration of the dosage, administration route, and experimental design, as outlined in these notes, is crucial for obtaining reproducible and meaningful results. The provided protocols and diagrams serve as a starting point for researchers to design and execute their in vivo studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Treatment Induces a Dose-Dependent Response in Adult Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound Treatment Mimics the Effects of Physical Exercise on Restoring Hippocampal Neuroplasticity in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing AdipoRon in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution and application of AdipoRon, a potent and orally active agonist of the adiponectin receptors, AdipoR1 and AdipoR2, in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and obtaining reliable results.
Product Information and Solubility
This compound is a small molecule that mimics the effects of adiponectin, a key hormone involved in regulating glucose levels and fatty acid metabolism. It activates downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) pathways.[1][2][3][4][5]
Proper dissolution of this compound is the first critical step for its use in in vitro studies. The solubility of this compound varies in different solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Molecular Weight | 428.5 g/mol | |
| Appearance | Crystalline solid / Lyophilized powder | |
| Solubility in DMSO | ≥ 21.5 mg/mL to 100 mg/mL | |
| Solubility in Ethanol | ~5 mg/mL to 50 mg/mL | |
| Solubility in Water | Insoluble | |
| Storage of Solid | Desiccate at room temperature or -20°C for up to 4 years | |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 6 months or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile DMSO.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.17 mL of DMSO.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. A clear solution should be obtained.
-
If complete dissolution is not achieved, gentle warming at 37°C for 10 minutes and/or sonication in an ultrasonic bath can be employed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Preparation of Working Solutions for Cell Treatment
The final concentration of this compound for cell treatment will depend on the cell type and the specific experimental goals. Typical working concentrations range from 5 µM to 50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
It is crucial to prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
-
Add the this compound working solution or the vehicle control to your cell cultures and incubate for the desired duration. Treatment times can vary from minutes for signaling pathway activation studies to several days for proliferation or differentiation assays.
Table 2: Typical Working Concentrations of this compound in Cell Culture
| Cell Type | Concentration Range | Experimental Context | Source(s) |
| Various (general) | 5 µM - 50 µM | General cell-based assays | |
| Osteosarcoma cells | 1.25 µg/mL - 20 µg/mL | Proliferation and cell cycle analysis | |
| Non-small-cell lung cancer cells | up to 20 µg/mL | Viability and metabolic studies | |
| Pancreatic cancer and endothelial cells | 25 µg/mL - 30 µg/mL | Cell survival and morphology |
This compound Signaling Pathways
This compound exerts its biological effects by binding to and activating AdipoR1 and AdipoR2. This activation triggers downstream signaling cascades that play crucial roles in cellular metabolism, stress response, and survival.
Primary Signaling Pathways
The primary signaling pathways activated by this compound are the AMPK and PPARα pathways.
-
AdipoR1 Activation: Primarily leads to the activation of AMPK. In some cellular contexts, this involves an increase in intracellular Ca2+ levels, which activates Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), leading to the phosphorylation and activation of LKB1, a primary upstream kinase of AMPK.
-
AdipoR2 Activation: Primarily leads to the activation of PPARα.
Activated AMPK is a central regulator of cellular energy homeostasis. It stimulates catabolic processes that generate ATP (e.g., glucose uptake and fatty acid oxidation) while inhibiting anabolic processes that consume ATP (e.g., protein and fatty acid synthesis).
Caption: this compound signaling through AdipoR1/AMPK and AdipoR2/PPARα pathways.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: A typical workflow for cell culture experiments involving this compound.
References
- 1. This compound, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adiponectin Receptor Agonist this compound Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Adiponectin Action: Implication of Adiponectin Receptor Agonism in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
Optimal AdipoRon Concentration for C2C12 Myotube Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2. It mimics the effects of adiponectin, a crucial adipokine involved in regulating glucose metabolism and fatty acid oxidation. In skeletal muscle, this compound has been shown to activate key metabolic signaling pathways, making it a valuable tool for studying insulin sensitivity, mitochondrial biogenesis, and muscle physiology. C2C12 myotubes, a well-established murine skeletal muscle cell line, are a primary in vitro model for these investigations. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in C2C12 myotubes, based on published research.
Data Presentation: Effects of this compound on C2C12 Myotubes
The following tables summarize the quantitative effects of various this compound concentrations on C2C12 myotubes as reported in the scientific literature.
Table 1: Effects of this compound on Myotube Morphology and Protein Content
| This compound Concentration (µM) | Observation | Reference |
| 5, 10, 20 | Dose-dependent decrease in myotube diameter and number of nuclei per myotube.[1] | [1](--INVALID-LINK--) |
| 20 | Significant decrease in total protein content compared to control and lower concentrations.[1] | [1](--INVALID-LINK--) |
Table 2: Effects of this compound on Key Signaling Molecules and Gene Expression
| This compound Concentration (µM) | Target | Effect | Reference |
| 10 | Phospho-AMPKα (Thr172) | No significant increase.[2] | (--INVALID-LINK--) |
| 20 | Phospho-AMPKα (Thr172) | Significant increase in phosphorylation. | (--INVALID-LINK--) |
| 50 | Phospho-AMPKα (Thr172) | Significant increase in phosphorylation. | (--INVALID-LINK--) |
| 10 | Ppargc1a (PGC-1α) mRNA | No significant increase in gene expression. | (--INVALID-LINK--) |
| 50 | Ppargc1a (PGC-1α) mRNA | Significant increase in gene expression. | (--INVALID-LINK--) |
| 10, 50 | PGC-1α target genes (Cpt1a, Acox1, Acadm) | Significant increase in gene expression. | (--INVALID-LINK--) |
Key Signaling Pathway Activated by this compound in C2C12 Myotubes
This compound primarily activates the AMP-activated protein kinase (AMPK) pathway in C2C12 myotubes. This activation leads to downstream effects on mitochondrial biogenesis and function, largely mediated by the transcriptional coactivator PGC-1α.
Experimental Workflow for Studying this compound Effects
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on C2C12 myotubes.
Detailed Experimental Protocols
C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation Medium: DMEM with high glucose, supplemented with 2% horse serum and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Culture plates/flasks
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them. Do not allow cells to become fully confluent during the growth phase.
-
Inducing Differentiation: To induce differentiation, seed myoblasts at a high density to reach near confluence. Once confluent, wash the cells once with PBS and replace the Growth Medium with Differentiation Medium.
-
Myotube Formation: Change the Differentiation Medium every 24-48 hours. Myotube formation is typically observed within 4-6 days. For this compound treatment, it is common to begin on day 5 of differentiation.
This compound Treatment
This protocol describes how to prepare and apply this compound to differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Differentiation Medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in Differentiation Medium to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the differentiated C2C12 myotubes and add the prepared this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired period. For analyzing changes in protein content and myotube morphology, a 36-hour incubation has been used. For signaling pathway activation (e.g., AMPK phosphorylation), shorter incubation times (e.g., 10 minutes to 90 minutes) are often sufficient.
Western Blot Analysis of AMPK Phosphorylation
This protocol provides a method for assessing the activation of AMPK by measuring its phosphorylation at Threonine 172.
Materials:
-
Treated C2C12 myotubes
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated AMPK signal to the total AMPK signal.
Real-Time PCR (RT-PCR) for Gene Expression Analysis
This protocol outlines the steps to measure the mRNA levels of Ppargc1a (PGC-1α) and its target genes.
Materials:
-
Treated C2C12 myotubes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (Ppargc1a, Cpt1a, Acox1, Acadm) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the treated C2C12 myotubes according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers. Run the reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
2-Deoxyglucose (2-DG) Uptake Assay
This protocol describes a common method to measure glucose uptake in C2C12 myotubes using a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Differentiated C2C12 myotubes in a 24- or 96-well plate
-
Serum-free, low-glucose DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG
-
This compound
-
Insulin (positive control)
-
Cell lysis buffer
-
Fluorescence plate reader
Protocol:
-
Serum Starvation: Wash the differentiated myotubes twice with serum-free, low-glucose DMEM and then incubate in the same medium for 2-4 hours at 37°C.
-
Pre-incubation with this compound: Wash the cells twice with KRH buffer. Incubate the cells with KRH buffer containing the desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C. Include a positive control with insulin (e.g., 100 nM).
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stopping the Reaction: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis and Measurement: Lyse the cells and measure the fluorescence of the lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well.
Conclusion
The optimal concentration of this compound for use in C2C12 myotubes is dependent on the specific biological question being investigated. For studies focusing on morphological changes and protein content, concentrations in the range of 5-20 µM are effective. For activating the AMPK signaling pathway and inducing the expression of PGC-1α and its target genes, higher concentrations of 20-50 µM appear to be more robust. It is recommended to perform a dose-response experiment for each new experimental setup to determine the most appropriate concentration for the desired outcome. The protocols provided herein offer a comprehensive guide for conducting such investigations.
References
Application Notes and Protocols for AdipoRon in Diet-Induced Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AdipoRon, a small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), in a diet-induced obesity (DIO) animal model. This compound has emerged as a promising therapeutic agent for obesity-related metabolic disorders by mimicking the beneficial effects of adiponectin.[1][2][3]
Mechanism of Action
This compound is an orally active compound that binds to and activates both AdipoR1 and AdipoR2.[1][3] This activation triggers downstream signaling cascades that play crucial roles in regulating glucose and lipid metabolism, inflammation, and oxidative stress. The primary signaling pathways activated by this compound include the AMP-activated protein kinase (AMPK) and the peroxisome proliferator-activated receptor-alpha (PPAR-α) pathways. Activation of AdipoR1 preferentially stimulates the AMPK pathway, while AdipoR2 activation is more linked to the PPAR-α pathway.
The binding of this compound to its receptors initiates a cascade of events, including the activation of the adaptor protein APPL1. This leads to the phosphorylation and activation of AMPK and p38 MAPK. Activated AMPK promotes fatty acid oxidation and glucose uptake while inhibiting lipogenesis. This compound's activation of PPAR-α also contributes to fatty acid oxidation. Furthermore, this compound has been shown to reduce inflammation by suppressing pathways like NF-κB, JNK, and p38-MAPK.
Key Metabolic Effects in DIO Models
Studies utilizing this compound in diet-induced obese animal models have consistently demonstrated its potential to ameliorate various metabolic dysfunctions. Key findings include:
-
Improved Insulin Sensitivity and Glucose Tolerance: this compound treatment has been shown to ameliorate insulin resistance and glucose intolerance in mice fed a high-fat diet.
-
Reduced Body Weight and Adiposity: While some studies report that this compound does not markedly alter overall diet-induced obesity, others have observed a reduction in body weight gain and abdominal adipose tissue volume. Specifically, a 20% reduction in whole-body fat mass has been noted.
-
Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD): this compound treatment can mitigate liver steatosis and inflammation, leading to a decrease in the NAFLD activity score.
-
Anti-inflammatory Effects: this compound attenuates the expression of proinflammatory cytokines in renal and other tissues in high-fat diet-fed mice.
-
Improved Exercise Endurance: Treatment with this compound has been shown to rescue exercise endurance in obese mice.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in diet-induced obesity and related animal models.
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Body Composition | |||||
| Abdominal Adipose Tissue Volume | Glucocorticoid-induced obese mice | 2.3 (arbitrary units) | 4.1 (arbitrary units) | -43.9% | |
| Whole Body Fat Mass | Old HFD-fed mice | Reduced by 20% | HFD Control | -20% | |
| Metabolic Parameters | |||||
| Hyperinsulinemia | Glucocorticoid-induced obese mice | Normalized | Up to 20-fold higher than control | Significant Reduction | |
| Hyperleptinemia | Glucocorticoid-induced obese mice | Normalized | Up to 6-fold higher than control | Significant Reduction | |
| Inflammatory Markers (LPS-stimulated podocytes) | |||||
| Phosphorylation of IκBα | Cultured human podocytes | Reduced by 30% | LPS Control | -30% | |
| Phosphorylation of NF-κB-p65 | Cultured human podocytes | Reduced by 30% | LPS Control | -30% | |
| Phosphorylation of JNK | Cultured human podocytes | Reduced by 36% | LPS Control | -36% | |
| Phosphorylation of p38-MAPK | Cultured human podocytes | Reduced by 22% | LPS Control | -22% | |
| TNFα Secretion | Cultured human podocytes | Reduced by 32% | LPS Control | -32% | |
| Liver Health | |||||
| NALFD Activity Score | Old HFD-fed mice | Reduced by 30% | HFD Control | -30% | |
| Physical Performance | |||||
| Exercise Endurance | Old HFD-fed mice | Increased up to 2.4-fold | HFD Control | +140% |
Experimental Protocols
Diet-Induced Obesity Animal Model
A standard protocol for inducing obesity in mice involves feeding a high-fat diet for an extended period.
-
Animal Selection: Use 8-week-old male mice (e.g., C57BL/6J).
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10.9 kJ/g).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 22 kJ/g, with 42% kcal from fat) for 15 weeks.
-
-
Monitoring: Record body weight and food intake weekly.
This compound Administration
-
Dosage: this compound has been used in a range of doses, typically from 5 mg/kg to 50 mg/kg body weight. A common oral dose is 50 mg/kg/day.
-
Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose or 5% DMSO.
-
Administration: Administer this compound orally (p.o.) via gavage. The frequency of administration can be daily or as specified by the experimental design.
Key Experimental Assays
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.
-
Body Composition Analysis: Use techniques like micro-CT to measure fat mass and lean mass.
-
Histological Analysis: Perform H&E staining of liver sections to assess steatosis and inflammation.
-
Biochemical Assays: Measure plasma levels of glucose, insulin, leptin, and lipids.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins like AMPK and NF-κB in tissues of interest.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound in DIO Model.
References
AdipoRon Administration: A Comparative Guide to Oral Gavage and Intraperitoneal Injection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AdipoRon, a small-molecule agonist of the adiponectin receptors AdipoR1 and AdipoR2, has emerged as a promising therapeutic candidate for metabolic diseases due to its ability to mimic the beneficial effects of adiponectin. This document provides detailed application notes and experimental protocols for the administration of this compound via two common preclinical routes: oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound, influencing its bioavailability, efficacy, and potential for off-target effects. These guidelines are intended to assist researchers in selecting the appropriate administration method and designing robust in vivo studies.
Comparison of Administration Routes
While both oral gavage and intraperitoneal injection are effective methods for delivering this compound in animal models, they differ in their pharmacokinetic profiles and experimental considerations. Oral administration is generally considered less invasive and more clinically translatable.[1] this compound is known to be orally bioavailable and can cross the blood-brain barrier after both systemic and oral administration.[1] Intraperitoneal injection, on the other hand, typically leads to more rapid absorption and potentially higher bioavailability by bypassing first-pass metabolism in the liver.
The selection of the administration route should be guided by the specific scientific question, the desired onset and duration of action, and the experimental model.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Species | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | ~2 hours | Mouse | 50 mg/kg | [2] |
| Cmax (Maximum Concentration) | 11.8 µM | Mouse | 50 mg/kg | [2] |
Note: Comprehensive, directly comparative pharmacokinetic data for oral versus intraperitoneal administration of this compound was not available in the reviewed literature.
Table 2: Efficacy of this compound via Oral Gavage and Intraperitoneal Injection
| Administration Route | Dosage | Model | Key Findings | Reference(s) |
| Oral Gavage | 10 mg/kg/day for 2 weeks | db/db mice (Type 2 Diabetes) | Normalized potentiated myogenic response in mesenteric arteries. | [3] |
| 50 mg/kg (single dose) | Mouse model of myocardial ischemia/reperfusion | Improved cardiac function and attenuated cardiomyocyte apoptosis. | ||
| 50 mg/kg/day | db/db mice | Ameliorated glucose intolerance and insulin resistance. | ||
| 50 mg/kg/day for 3 months | 5xFAD mice (Alzheimer's Disease) | Reversed cognitive impairments and ameliorated neuropathology. | ||
| Intraperitoneal Injection | 1 mg/kg/day for 21 days | Mouse model of depression | Reversed corticosterone-induced depression-like state. | |
| 20 mg/kg/day for 14 days | Adolescent male C57BL/6J mice | Promoted hippocampal cell proliferation. | ||
| 50 mg/kg/day for 14 days | Adolescent male C57BL/6J mice | Impaired spatial recognition memory. |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
This protocol is a generalized procedure based on common practices in published literature.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in 5% DMSO, corn oil)
-
Gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, to prepare a 10 mg/mL solution for a 50 mg/kg dose in a 20g mouse, dissolve 10 mg of this compound in 1 mL of vehicle. The volume to be administered would be 100 µL.
-
Ensure the solution is homogenous. Gentle heating or vortexing may be required.
-
-
Animal Handling and Dosing:
-
Weigh the animal to accurately calculate the required dose volume.
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress.
-
Protocol 2: this compound Administration via Intraperitoneal Injection
This protocol provides a general guideline for i.p. administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 2.5% DMSO in saline)
-
Insulin syringes or similar with appropriate gauge needles (e.g., 27-30G)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired concentration. For a 1 mg/kg dose in a 20g mouse, a 0.1 mg/mL solution would require a 200 µL injection volume.
-
Ensure the solution is clear and free of particulates.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the precise injection volume.
-
Securely restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: Workflow for comparing this compound administration routes.
Caption: this compound-activated AdipoR1/R2 signaling cascade.
Conclusion
Both oral gavage and intraperitoneal injection are viable and effective routes for this compound administration in preclinical research. The choice between these methods should be carefully considered based on the experimental objectives. Oral gavage offers a more clinically relevant model of administration, while intraperitoneal injection may provide a more rapid and direct systemic exposure. The provided protocols and data summaries serve as a valuable resource for researchers to design and execute their studies on the metabolic effects of this compound. Further head-to-head pharmacokinetic studies are warranted to provide a more definitive comparison between these two administration routes.
References
- 1. The Safety of Adiponectin Receptor Agonist this compound in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, adiponectin receptor agonist, improves vascular function in the mesenteric arteries of type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AdipoRon Activity Validation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of AdipoRon in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting support to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, orally active small-molecule agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2] It mimics the effects of the natural hormone adiponectin by binding to these receptors and activating downstream signaling pathways. The primary pathways activated are the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways.[1][2][3] This activation leads to various metabolic benefits, including improved insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.
Q2: How can I confirm that my cell line is a suitable model for this compound studies?
Before beginning functional assays, it is crucial to confirm that your cell line expresses the this compound targets: AdipoR1 and AdipoR2.
-
Method: The expression of ADIPOR1 and ADIPOR2 can be quantified at the mRNA level using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) or at the protein level using Western blotting.
-
Positive Controls: Cell lines known to express these receptors, such as C2C12 myotubes or NIH-3T3 fibroblasts, can be used as positive controls.
-
Negative Controls: A cell line known to lack receptor expression or a knockdown of the receptors using siRNA can serve as a negative control.
Q3: What is the primary signaling pathway to monitor for this compound activity?
The most direct and commonly measured indicator of this compound activity is the activation of the AMPK signaling pathway. This compound binding to its receptors leads to the phosphorylation of AMPK at the threonine-172 residue (Thr172) of its α-subunit, which is a critical step for its activation. Activated AMPK then phosphorylates downstream targets, such as Acetyl-CoA Carboxylase (ACC).
This compound Signaling Pathway
Caption: this compound binds to its receptors, activating AMPK and PPARα pathways.
Q4: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and duration of this compound treatment can vary significantly between cell lines.
-
Concentration Range: Most in vitro studies report effective concentrations in the range of 10 µM to 50 µM. It is recommended to perform a dose-response curve (e.g., 0, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line and desired endpoint.
-
Treatment Time:
-
For signaling events like AMPK phosphorylation, short incubation times (e.g., 10 minutes to 2 hours) are often sufficient.
-
For changes in gene expression or functional outcomes like mitochondrial biogenesis or cell viability, longer treatment times (e.g., 24 to 72 hours) may be necessary.
-
| Parameter | Typical Range | Key Considerations |
| Binding Affinity (Kd) | 1.8 µM (AdipoR1), 3.1 µM (AdipoR2) | Provides a theoretical basis for dosing. |
| In Vitro Concentration | 10 - 50 µM | Cell type-dependent; perform a dose-response. |
| Signaling Activation Time | 10 min - 2 hours | Rapid phosphorylation events. |
| Gene Expression Time | 90 min - 48 hours | Requires transcription and translation. |
| Functional Outcome Time | 24 - 72 hours | For complex cellular changes (viability, etc.). |
Preparation Note: this compound is typically supplied as a powder. For a 10 mM stock solution, reconstitute 5 mg of powder in 1.17 mL of DMSO. Store stock solutions at -20°C and use within 2 months to prevent loss of potency.
Experimental Workflow and Protocols
Validating this compound activity involves a logical progression from confirming the presence of its targets to measuring downstream functional effects.
This compound Validation Workflow
Caption: A typical workflow for validating this compound activity in a new cell line.
Protocol 1: Western Blot for AMPK Phosphorylation
This is the most common and direct method to confirm this compound is activating its primary signaling pathway.
-
Cell Seeding: Plate your cells at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal AMPK activity, you may serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
-
Quantify band intensities using densitometry software. The result is typically presented as the ratio of p-AMPKα to total AMPKα.
-
Protocol 2: RT-qPCR for PGC-1α Gene Expression
This protocol measures the transcriptional upregulation of a key downstream target of the this compound-AMPK pathway.
-
Cell Seeding and Treatment: Plate cells and treat with this compound (and a vehicle control) for an appropriate duration (e.g., 6-24 hours).
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol (e.g., using silica columns or phenol-chloroform extraction).
-
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for your target gene (PPARGC1A) and a housekeeping gene (e.g., ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the target gene to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Troubleshooting Guide
Encountering issues during validation is common. This guide addresses potential problems and suggests solutions.
Troubleshooting this compound Experiments
Caption: A decision tree for troubleshooting common this compound validation issues.
Q5: My cells are not responding to this compound. What should I check first?
-
Receptor Expression: The most common reason for a lack of response is low or absent expression of AdipoR1 and AdipoR2. Re-verify expression using qPCR or Western blot.
-
This compound Integrity: this compound can lose potency if not stored correctly. Ensure your DMSO stock is fresh, stored at -20°C, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Dose and Time: The effective concentration can be highly cell type-specific. If you see no response at a standard dose (e.g., 25 µM), perform a full dose-response and time-course experiment to identify the optimal conditions.
-
Basal Pathway Activation: Some cell lines have high basal AMPK activity, which can mask the effect of this compound. Try serum-starving the cells for several hours before treatment to lower this baseline.
Q6: I see an increase in p-AMPK, but no change in downstream gene expression. What could be the issue?
-
Time Lag: There is a temporal delay between protein phosphorylation (a rapid event) and changes in gene expression (which requires transcription and translation). Ensure you are using a sufficiently long treatment time for the qPCR assay (e.g., >90 minutes).
-
Pathway Specificity: this compound's effects can be context-dependent. While AMPK is the primary activator of PGC-1α, other signaling inputs may be required in your specific cell line.
-
Alternative Pathways: this compound can also signal through PPARα. Consider measuring the expression of known PPARα target genes (e.g., CPT1A, ACOX1) as an alternative or complementary readout of this compound activity.
References
Why is AdipoRon showing toxicity at high concentrations?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AdipoRon. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing toxicity at high concentrations in my experiments?
High concentrations of this compound can lead to cellular toxicity through several potential mechanisms. While this compound is known for its beneficial metabolic and anti-inflammatory effects at therapeutic doses, excessive concentrations can trigger detrimental cellular responses. The primary reasons for this observed toxicity include:
-
Induction of Apoptosis: In many cell types, particularly cancer cells, this compound's therapeutic action is to induce programmed cell death (apoptosis). However, at high concentrations, this pro-apoptotic effect may not be limited to target cells and can affect healthy cells, leading to general cytotoxicity.
-
Mitochondrial Dysfunction: While this compound can protect mitochondria from damage at lower concentrations, high doses may lead to hyperactivation of downstream signaling pathways, such as the AMPK pathway. This can disrupt mitochondrial homeostasis, leading to increased mitochondrial membrane potential and, potentially, the generation of reactive oxygen species (ROS), ultimately triggering cell death.
-
Dose-Dependent and Species-Specific Effects: The toxic concentration of this compound can vary significantly depending on the cell type and animal model. For instance, while murine models have shown tolerance to doses up to 50 mg/kg, studies in rabbits have demonstrated severe toxicity, including seizures and death, at doses of 10 mg/kg and above. This highlights the critical importance of dose-response studies and the potential for species-specific toxic effects.
-
Neurotoxicity: In vivo studies in mice have shown that high doses of this compound (e.g., 50 mg/kg) can impair spatial recognition memory and suppress hippocampal neurogenesis, indicating potential neurotoxic effects at elevated concentrations.
Q2: What are the typical IC50 values for this compound's anti-proliferative effects?
The half-maximal inhibitory concentration (IC50) for this compound's anti-proliferative effects varies depending on the cell line. It is crucial to determine the IC50 for your specific cell line of interest. Published values can serve as a starting point for dose-ranging studies.
| Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer Cells | ~25 | [1] |
| Vascular Smooth Muscle Cells | 25-50 | [1] |
| Saos-2 (Osteosarcoma) | ~32.2 (13.80 µg/mL) | [2] |
| MG-63 (Osteosarcoma) | ~103.5 (44.34 µg/mL) | [2] |
Q3: Are there known off-target effects of this compound at high concentrations?
While specific off-target binding at high concentrations has not been extensively characterized in publicly available literature, some observed toxicities may stem from hyperactivation of its intended targets, AdipoR1 and AdipoR2, and their downstream signaling pathways. This overstimulation can lead to cellular stress and apoptosis. It is also possible that at high micromolar concentrations, this compound may interact with other cellular components, though this requires further investigation. The neurotoxic effects observed at high doses in vivo could be considered an off-target effect in the context of its desired metabolic benefits.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in cell culture experiments.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell type. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) to identify the therapeutic window and the toxic threshold.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. If you are using a new cell line, it is essential to establish its specific dose-response curve.
-
Issue 2: Inconsistent or non-reproducible results in animal studies.
-
Possible Cause 1: Species-specific differences in metabolism and toxicity.
-
Solution: Be aware of the documented species-specific toxicity of this compound. Doses considered safe in mice may be toxic in other species like rabbits.[3] If switching animal models, conduct preliminary dose-finding studies to establish a safe and effective dose range.
-
-
Possible Cause 2: Route of administration.
-
Solution: The bioavailability and metabolic fate of this compound can differ based on the route of administration (e.g., oral gavage vs. intraperitoneal injection). Ensure consistent administration methods throughout your experiments.
-
-
Possible Cause 3: Formulation and stability.
-
Solution: this compound is a small molecule that may have limited solubility in aqueous solutions. Ensure that your formulation is stable and that the compound remains in solution. Prepare fresh solutions for each experiment if stability is a concern.
-
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing cell viability after this compound treatment using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Apoptosis Detection using Caspase-3 Activity Assay
This protocol provides a general method for measuring caspase-3 activity, a key indicator of apoptosis, in this compound-treated cells.
-
Materials:
-
6-well cell culture plates or larger flasks
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (both adherent and floating) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Add the caspase-3 substrate and assay buffer to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
References
- 1. The Safety of Adiponectin Receptor Agonist this compound in a Rabbit Model of Arthrofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Against Secondary Brain Injury After Intracerebral Hemorrhage via Alleviating Mitochondrial Dysfunction: Possible Involvement of AdipoR1-AMPK-PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
AdipoRon quality control and purity assessment for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of AdipoRon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, orally active small molecule that functions as an agonist for the adiponectin receptors, AdipoR1 and AdipoR2.[1][2][3] It mimics the effects of the endogenous hormone adiponectin by binding to and activating these receptors.[1][2] This activation triggers downstream signaling pathways, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways. These pathways are crucial for regulating glucose and lipid metabolism, mitochondrial biogenesis, and cellular energy homeostasis.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to maintain the stability and potency of this compound.
-
Lyophilized Powder: Store at room temperature, desiccated. In this form, this compound is stable for up to 24 months. Another source suggests storage at -20°C with a stability of at least 4 years.
-
In Solution: Once reconstituted, store at -20°C and use within 1-2 months to prevent loss of potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol.
-
For a 10 mM stock solution in DMSO: Reconstitute 5 mg of this compound powder in 1.17 mL of DMSO.
-
General Solubility:
-
DMSO: Up to 100 mg/mL
-
Ethanol: Up to 20 mg/mL
-
Always use fresh, high-quality solvents. For in vivo studies, specific formulations with PEG300 and Tween 80 may be required.
Q4: What are typical working concentrations for this compound in experiments?
A4: The optimal working concentration of this compound will vary depending on the cell type and experimental design. However, here are some general guidelines from published studies:
-
In vitro (cell culture): 50 nM to 50 µM. A common effective dosage in non-small-cell lung cancer cells was found to be 10 µg/mL. For osteosarcoma cells, concentrations between 10 µg/mL and 20 µg/mL showed significant effects.
-
In vivo (mice): 5 to 50 mg/kg administered orally.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is paramount for obtaining reliable and reproducible experimental results.
Purity Specifications
Commercial suppliers of this compound typically state a purity of ≥98%, which is commonly assessed by High-Performance Liquid Chromatography (HPLC).
Recommended Quality Control Experiments
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to determine the purity of this compound. While the exact mobile phase and gradient may need optimization, a reverse-phase C18 column is typically used.
Experimental Protocol: HPLC for this compound Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 283 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is calculated based on the area of the this compound peak relative to the total peak area.
2. Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the identity of this compound by determining its molecular weight.
Experimental Protocol: Mass Spectrometry for this compound Identity
-
Instrumentation: Mass spectrometer (e.g., LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed mass should correspond to the expected molecular weight of this compound (428.52 g/mol ).
3. Functional Activity Assay: AMPK Activation
A cell-based assay to confirm the biological activity of this compound is highly recommended. A common method is to measure the phosphorylation of AMPK in a responsive cell line (e.g., C2C12 myotubes, L6 myotubes).
Experimental Protocol: AMPK Activation Assay
-
Cell Culture: Plate C2C12 or L6 cells and differentiate them into myotubes.
-
Treatment: Treat the differentiated myotubes with various concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK. A dose-dependent increase in this ratio indicates the functional activity of this compound.
Quantitative Data Summary
| Parameter | Typical Value | Method of Assessment |
| Purity | ≥98% | HPLC |
| Molecular Weight | 428.52 g/mol | Mass Spectrometry |
| Binding Affinity (Kd) | AdipoR1: 1.8 µM, AdipoR2: 3.1 µM | Receptor Binding Assay |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Biological Effect
-
Possible Cause 1: Improper Storage or Handling.
-
Troubleshooting: Ensure that this compound has been stored correctly (lyophilized at room temperature or -20°C, solution at -20°C). Avoid multiple freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. Concentrations can range from nM to µM in vitro and mg/kg in vivo.
-
-
Possible Cause 3: Low Receptor Expression.
-
Troubleshooting: Verify the expression of AdipoR1 and AdipoR2 in your experimental system using techniques like qPCR or Western blotting.
-
-
Possible Cause 4: Poor Solubility.
-
Troubleshooting: Ensure this compound is fully dissolved. Sonication may aid in dissolution. For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween 80.
-
Issue 2: Cell Toxicity or Death
-
Possible Cause 1: High Concentration.
-
Troubleshooting: High concentrations of this compound can be toxic to some cell lines. Reduce the concentration and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range. Some studies have reported dose-dependent growth inhibition.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.1%). Run a vehicle control (solvent only) to assess its effect.
-
Issue 3: Poor Bioavailability in vivo
-
Possible Cause 1: Inadequate Formulation.
-
Troubleshooting: this compound has poor aqueous solubility. Use of a suitable vehicle, such as a mixture of DMSO, PEG300, Tween 80, and water, can improve bioavailability for oral administration.
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting: The metabolic stability of this compound can be investigated using liver microsomes. Consider the timing of administration and sample collection based on its pharmacokinetic profile.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates AdipoR1/R2, leading to downstream activation of AMPK and PPARα signaling pathways.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose and resolve issues of inconsistent experimental results with this compound.
References
Navigating AdipoRon Activity in Vitro: A Technical Support Guide on Serum Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing AdipoRon in in vitro settings. It addresses common challenges and questions, with a particular focus on the impact of serum concentration on experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro experiments with this compound, particularly concerning the influence of serum.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing lower-than-expected or inconsistent this compound activity? | Serum Protein Binding: this compound, as a small molecule, may bind to proteins in the serum (e.g., albumin), reducing its effective concentration available to the cells[1][2]. This effect can vary between different batches of serum. Degradation: Components in the serum might affect the stability of this compound over longer incubation periods. | Reduce Serum Concentration: For the duration of the this compound treatment, consider reducing the serum concentration (e.g., to 0.5-1% FBS) or using serum-free media[3][4]. This minimizes protein binding and increases the bioavailability of this compound. Establish a Dose-Response Curve: Perform a dose-response experiment with and without a low concentration of serum to determine the optimal this compound concentration for your specific cell line and assay. Consistent Serum Source: Use the same lot of serum for a set of comparative experiments to minimize variability. |
| My cell viability assay results (e.g., MTT, XTT) are inconsistent or have high background. | Serum Interference: Components in serum can interfere with the reagents used in colorimetric or fluorometric viability assays[5]. For example, phenol red in the media can affect absorbance readings. Metabolic Changes: High serum concentrations can alter the metabolic state of the cells, which may affect assays that measure metabolic activity as an indicator of viability. | Use Serum-Free Media for Assay Incubation: When performing the final incubation step with the assay reagent (e.g., MTT), it is advisable to replace the serum-containing media with serum-free media. Include Proper Controls: Always include "media only" and "no-cell" controls to account for background absorbance from the media and assay reagents. Phenol Red-Free Media: Consider using phenol red-free media for the duration of the experiment to avoid interference with colorimetric readouts. |
| I am not observing significant AMPK phosphorylation after this compound treatment. | Suboptimal Treatment Conditions: The duration and concentration of this compound treatment may not be optimal for your cell line. Activation of AMPK can be transient. High Serum Levels: High serum concentrations contain growth factors that can activate other signaling pathways (e.g., PI3K/Akt), which might counteract or mask the effects of AMPK activation. | Time-Course Experiment: Perform a time-course experiment (e.g., 10 min, 30 min, 1h, 2h) to determine the peak of AMPK phosphorylation in your specific cell type. Serum Starvation: Prior to this compound treatment, consider a period of serum starvation (e.g., 4-18 hours in serum-free or low-serum media) to reduce baseline signaling activity. Optimize this compound Concentration: Ensure you are using an appropriate concentration of this compound. Effective concentrations in various studies range from 10 µM to 50 µM. |
Frequently Asked Questions (FAQs)
1. What is the optimal serum concentration to use for this compound experiments?
There is no single optimal concentration, as it is highly dependent on the cell line and the specific assay. Many studies initiate cell culture in a standard growth medium with 10% FBS and then switch to a lower serum concentration (e.g., 1% FBS) or serum-free medium during the this compound treatment period. This helps to minimize the potential for serum components to interfere with this compound's activity.
2. Can I perform this compound experiments in serum-free media?
Yes, and for many assays, it is recommended, especially for short-term treatments. However, prolonged incubation in serum-free media can induce stress and apoptosis in some cell lines. If a longer treatment duration is necessary, using a low serum concentration (0.5-2%) is often a good compromise. Fatty acids and lipids are crucial components for cell growth in serum-free media, so ensure your basal medium is adequately supplemented if long-term serum-free conditions are required.
3. How does serum protein binding affect this compound's effective concentration?
Serum contains a high concentration of proteins like albumin, which can bind to small molecules. This binding is reversible, but it sequesters a fraction of this compound, making it unavailable to bind to its receptors on the cell surface. Consequently, the effective concentration of this compound experienced by the cells is lower than the total concentration added to the media. This effect is more pronounced at higher serum concentrations.
4. How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be reconstituted in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C in aliquots to avoid multiple freeze-thaw cycles, which can reduce its potency. For experiments, the DMSO stock is further diluted in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and include a vehicle control (media with the same concentration of DMSO) in your experiments.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various in vitro studies and the observed effects.
| Cell Line(s) | This compound Concentration(s) | Serum Conditions | Observed Effect(s) | Reference(s) |
| H1299, A549 (NSCLC) | 0-20 µg/mL | Not specified, likely standard growth media | Inhibition of viability and growth, activation of AMPK | |
| U2OS, Saos-2 (Osteosarcoma) | 1.25-20 µg/mL | Seeded in 10% FBS, treated in 1% FBS | Inhibition of proliferation, G0/G1 cell cycle arrest | |
| HCT116 (Colorectal Cancer) | Dose-dependent | Not specified | Inhibition of proliferation and migration, induction of apoptosis | |
| C2C12 (Myotubes) | Not specified | Not specified | Increased AMPK activation and PGC-1α expression | |
| NIH-3T3 (Fibroblasts) | 10 µM, 50 µM | Not specified | Increased AMPK phosphorylation |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol details a standard procedure for evaluating the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
This compound Treatment: The next day, remove the growth medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM). To minimize serum interference, it is recommended to use a low serum concentration (e.g., 1% FBS) for the treatment period. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the "media only" blank from all readings. Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis of AMPK Phosphorylation
This protocol outlines the steps to detect the activation of the AMPK pathway by this compound.
Materials:
-
Cells of interest
-
Complete and serum-free or low-serum media
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172) and anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the growth medium with serum-free or low-serum (0.5%) medium and incubate for 4-18 hours.
-
This compound Stimulation: Treat the cells with the desired concentration of this compound for a short duration (e.g., 10-60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody for phospho-AMPKα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To determine the total amount of AMPK, the membrane can be stripped and reprobed with an antibody against total AMPKα.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to its receptors, AdipoR1/R2, leading to the activation of AMPK, which in turn modulates various downstream cellular processes.
Experimental Workflow for this compound In Vitro Assay
Caption: A generalized workflow for assessing the in vitro activity of this compound, from cell preparation to data analysis.
References
- 1. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Affects Cell Cycle Progression and Inhibits Proliferation in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AdipoR1 and AdipoR2 maintain membrane fluidity in most human cell types and independently of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
AdipoRon in Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AdipoRon in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO and ethanol. For a 10 mM stock solution, you can reconstitute 5 mg of this compound powder in 1.17 mL of DMSO. Lyophilized this compound is stable for up to 24 months when stored at room temperature and desiccated. Once dissolved in DMSO, the stock solution should be stored at -20°C and is recommended to be used within 2 months to prevent loss of potency. For longer-term storage of stock solutions, -80°C is recommended, which can maintain stability for up to a year. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q2: My cells are not responding to this compound in my long-term experiment. What could be the reason?
A2: A lack of cellular response to this compound in long-term experiments can be due to several factors:
-
Degradation of this compound: Small molecules can degrade in cell culture media over time due to enzymatic activity from serum components, pH instability, or reactions with media components. It is crucial to replenish the media with fresh this compound at regular intervals.
-
Cellular Metabolism: Hepatocytes and other metabolically active cells can metabolize this compound, reducing its effective concentration over time.
-
Receptor Downregulation: Prolonged exposure to an agonist can sometimes lead to the downregulation of its receptors, AdipoR1 and AdipoR2.
-
Incorrect Initial Concentration: Ensure that the initial concentration of this compound is within the effective range for your cell type, typically in the low micromolar range.
Q3: How often should I replace the medium containing this compound in a long-term experiment?
A3: For long-term cell culture experiments, it is best practice to perform a partial or full media change every 2-3 days, replenishing with fresh media containing the desired concentration of this compound.[2] This helps to maintain a relatively stable concentration of the compound and ensures that nutrients are not depleted and toxic metabolites do not accumulate. The optimal frequency may vary depending on the metabolic activity of your specific cell line.
Q4: I am observing a change in the color of my cell culture medium (e.g., turning yellow) more rapidly in my this compound-treated cells. What does this indicate?
A4: A rapid color change in the medium, such as turning yellow, indicates a drop in pH due to cellular metabolism. Some studies have observed that this compound treatment can lead to increased glycolytic activity in certain cancer cell lines, resulting in higher lactate production and acidification of the medium.[3] This is a biological effect of the compound and may require more frequent media changes to maintain optimal pH for cell health.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or diminishing effects of this compound over time. | 1. This compound degradation: The compound may be degrading in the culture medium. 2. Cellular metabolism: Cells may be metabolizing this compound. 3. Adsorption to plasticware: The compound may be adsorbing to the surface of the culture plates or flasks. | 1. Implement a regular media refreshment schedule (e.g., every 48-72 hours) with freshly prepared this compound-containing media. 2. For metabolically active cells like hepatocytes, consider more frequent media changes. 3. Use low-binding plasticware for your experiments. |
| Precipitation of this compound in the cell culture medium. | 1. High final concentration: The concentration of this compound may exceed its solubility in the aqueous medium. 2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause precipitation. | 1. Determine the maximum soluble concentration of this compound in your specific cell culture medium. 2. To avoid "solvent shock," perform a serial dilution of the DMSO stock in pre-warmed media before adding it to the cell culture. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Cell line sensitivity: Different cell lines can have varying sensitivities to this compound. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent in the culture medium is at a safe level (e.g., <0.1% for DMSO). |
Experimental Protocols
General Protocol for Long-Term this compound Treatment in Cell Culture
This protocol provides a general framework. Specific parameters such as cell seeding density and this compound concentration should be optimized for your particular cell line and experimental goals.
-
Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare the final working concentration of this compound by diluting the stock solution in the pre-warmed medium. To avoid precipitation, it is recommended to perform a serial dilution. For example, first, dilute the stock into a small volume of media and then add this to the final volume.
-
-
Treatment:
-
Remove the old medium from your cells.
-
Add the freshly prepared this compound-containing medium to your cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated group.
-
-
Maintenance (for experiments longer than 48-72 hours):
-
Every 48-72 hours, aspirate the medium from the culture vessels.
-
Replace it with freshly prepared this compound-containing medium.
-
-
Endpoint Analysis: At the desired time points, harvest the cells for your downstream analysis (e.g., Western blot, qPCR, metabolic assays).
Monitoring this compound Activity Over Time
To indirectly assess the stability and activity of this compound during a long-term experiment, you can monitor the phosphorylation of a key downstream target, AMP-activated protein kinase (AMPK).
-
Experimental Setup: Set up parallel cultures for different time points (e.g., 24h, 48h, 72h, etc.).
-
Treatment: Treat cells with this compound as described in the general protocol.
-
Cell Lysis: At each time point, lyse a set of cells and collect the protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the levels of phosphorylated AMPK (p-AMPK) and total AMPK.
-
Analysis: A consistent ratio of p-AMPK to total AMPK over time suggests that this compound remains active in the culture. A significant decrease in this ratio may indicate degradation of the compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) for AdipoR1 | 1.8 µM | In vitro binding assay | [4] |
| Binding Affinity (Kd) for AdipoR2 | 3.1 µM | In vitro binding assay | [4] |
| Effective Concentration (AMPK Activation) | 5-50 µM | C2C12 myotubes, L02 hepatocytes | |
| Inhibition of cell proliferation (IC50) | ~25-50 µM | Vascular smooth muscle cells |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound activates two main signaling pathways through its binding to the adiponectin receptors, AdipoR1 and AdipoR2.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the steps to empirically determine the stability of this compound in your specific long-term cell culture conditions.
References
- 1. This compound and Other Adiponectin Receptor Agonists as Potential Candidates in Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. This compound, the first orally active adiponectin receptor activator, attenuates postischemic myocardial apoptosis through both AMPK-mediated and AMPK-independent signalings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an adiponectin receptor agonist, attenuates PDGF-induced VSMC proliferation through inhibition of mTOR signaling independent of AMPK: implications toward suppression of neointimal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AdipoRon vs. Metformin: A Comparative Analysis of Glucose Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AdipoRon and metformin, two key therapeutic agents investigated for their roles in glucose metabolism. We will delve into their mechanisms of action, present available quantitative data on their effects on glucose uptake, and provide detailed experimental protocols for key assays. This information is intended to support further research and drug development in the field of metabolic diseases.
Introduction
Metformin is a cornerstone in the management of type 2 diabetes, primarily acting by reducing hepatic glucose production and increasing insulin sensitivity in peripheral tissues. This compound, a synthetic small-molecule agonist of the adiponectin receptors (AdipoR1 and AdipoR2), has emerged as a promising therapeutic candidate that mimics the beneficial metabolic effects of the adipokine adiponectin. Both compounds converge on similar signaling pathways to enhance glucose uptake, most notably through the activation of AMP-activated protein kinase (AMPK). This guide offers a comparative overview of their distinct and overlapping mechanisms.
Signaling Pathways of Glucose Uptake
The primary signaling pathways for both this compound and metformin that lead to increased glucose uptake are centered around the activation of AMPK, a crucial cellular energy sensor. However, their upstream activators and some downstream effectors differ.
This compound Signaling Pathway
This compound initiates its effects by binding to and activating the adiponectin receptors, AdipoR1 and AdipoR2. This binding triggers a conformational change in the receptors, leading to the activation of downstream signaling cascades.
Metformin Signaling Pathway
Metformin's entry into the cell, primarily hepatocytes and muscle cells, is facilitated by organic cation transporters (OCTs). Once inside, its principal mechanism for enhancing glucose uptake is the activation of AMPK.
Quantitative Data on Glucose Uptake
The following tables summarize the quantitative effects of this compound and metformin on glucose uptake from various studies. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
This compound: Effects on Glucose Metabolism
| Parameter | Model System | Treatment | Result | Citation |
| Fasting Glucose | Aged Mice | This compound | Significantly lower fasting glucose levels compared to control. | [1] |
| HOMA-IR Index | Aged Mice | This compound | Significantly lower HOMA-IR index, indicating improved insulin sensitivity. | [1] |
| Glucose Uptake (2-NBDG) | L6 Myotubes | 0.1 µM this compound | 162 ± 12% increase in glucose uptake. | [2] |
| Blood Glucose | High-Fat Diet Mice | AdipoRonPEG5 | Significant reduction in blood glucose levels during insulin tolerance tests. | [3] |
Metformin: Effects on Glucose Uptake
| Parameter | Model System | Treatment | Result | Citation |
| Glucose Uptake | Human Adipocytes (Subcutaneous, Non-obese) | 1 mM Metformin | 2.7 ± 0.2 fold increase in glucose uptake. | [4] |
| Glucose Uptake | Human Adipocytes (Subcutaneous, Obese) | 1 mM Metformin | 2.1 ± 0.1 fold increase in glucose uptake. | |
| Glucose Uptake | Human Adipocytes (Visceral, Non-obese) | 1 mM Metformin | 1.7 ± 0.1 fold increase in glucose uptake. | |
| Glucose Uptake | Human Adipocytes (Visceral, Obese) | 1 mM Metformin | 2.0 ± 0.2 fold increase in glucose uptake. | |
| GLUT4 Translocation | 3T3-L1 Preadipocytes | Metformin | Increased GLUT4 translocation to the plasma membrane. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
2-Deoxyglucose (2-DG) Uptake Assay
This protocol is a common method for measuring glucose uptake in cell culture.
Materials:
-
Differentiated cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in multi-well plates
-
Serum-free culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or similar)
-
2-Deoxy-[3H]glucose or 2-NBDG (fluorescent analog)
-
This compound, Metformin, Insulin (positive control), vehicle (negative control)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter (for radiolabeled glucose) or fluorometer (for fluorescent analog)
Procedure:
-
Cell Culture and Differentiation: Plate cells (e.g., L6 myoblasts) and differentiate them into the desired cell type (e.g., myotubes) according to standard protocols.
-
Serum Starvation: To increase insulin sensitivity, starve the differentiated cells in serum-free medium for a specified period (e.g., 4-18 hours).
-
Pre-incubation: Wash the cells with a glucose-free buffer like KRH and pre-incubate for a short period (e.g., 30 minutes) to deplete intracellular glucose.
-
Treatment: Add the treatment compounds (this compound, metformin, insulin, or vehicle) at the desired concentrations and incubate for the specified time.
-
Glucose Uptake: Add 2-deoxy-[3H]glucose or 2-NBDG to each well to initiate the glucose uptake.
-
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold PBS.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of internalized 2-deoxyglucose. For radiolabeled glucose, this is done by liquid scintillation counting of the cell lysate. For fluorescent analogs, fluorescence is measured using a plate reader.
Western Blot Analysis for AMPK Phosphorylation
This protocol is used to determine the activation state of AMPK by measuring its phosphorylation at Threonine 172.
Materials:
-
Cell or tissue samples treated with this compound, metformin, or controls
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in a buffer that preserves phosphorylation states by including phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK Thr172). A separate blot or subsequent probing of the same blot should be done with an antibody for total AMPK as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the p-AMPK signal to the total AMPK signal.
Conclusion
Both this compound and metformin effectively enhance glucose uptake in peripheral tissues, primarily through the activation of the AMPK signaling pathway. While metformin is a well-established therapeutic for type 2 diabetes with a primary effect on hepatic glucose production, this compound represents a novel approach that directly targets the adiponectin receptors to mimic the beneficial metabolic effects of adiponectin. The data presented here, though not from direct comparative studies, indicates that both compounds have significant effects on glucose metabolism. Further head-to-head studies are warranted to directly compare their efficacy and to fully elucidate their distinct and overlapping mechanisms of action. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico characterization of adiponectin-receptor agonist dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Adiponectin Receptor Agonist this compound Ameliorates Diabetic Nephropathy in a Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating AdipoRon's Mechanism: A Comparative Guide Using AdipoR1/R2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AdipoRon's performance in wild-type versus AdipoR1/R2 knockout models, offering supporting experimental data to validate its mechanism of action. This compound, a synthetic, orally active small molecule, has emerged as a promising therapeutic agent for metabolic diseases by mimicking the effects of adiponectin. Its efficacy is critically dependent on the presence of the adiponectin receptors, AdipoR1 and AdipoR2. This guide delves into the experimental evidence from knockout mouse models that has been pivotal in confirming this compound's receptor-dependent signaling pathways.
Core Mechanism of this compound
This compound exerts its therapeutic effects by binding to and activating AdipoR1 and AdipoR2, which in turn stimulates two key metabolic signaling pathways:
-
AdipoR1-AMPK Pathway: Activation of AdipoR1 primarily leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK plays a central role in cellular energy homeostasis, promoting glucose uptake and fatty acid oxidation.
-
AdipoR2-PPARα Pathway: Activation of AdipoR2 stimulates the peroxisome proliferator-activated receptor-alpha (PPARα) pathway. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.
The use of AdipoR1 and AdipoR2 single and double knockout (DKO) mouse models has been instrumental in dissecting these pathways and confirming that this compound's effects are entirely mediated through these receptors.
Quantitative Data Presentation
The following tables summarize the quantitative data from key experiments comparing the effects of this compound in wild-type (WT) and AdipoR1/R2 double knockout (DKO) mice.
Table 1: Effect of this compound on AMPK Activation in Skeletal Muscle
| Animal Model | Treatment | Phospho-AMPK / Total AMPK Ratio (Fold Change vs. WT Vehicle) | Citation |
| Wild-Type (WT) | Vehicle | 1.0 | [1] |
| Wild-Type (WT) | This compound (50 mg/kg) | ~2.5 | [1] |
| AdipoR1/R2 DKO | Vehicle | ~1.0 | [1] |
| AdipoR1/R2 DKO | This compound (50 mg/kg) | ~1.0 | [1] |
Data are approximated from graphical representations in the cited literature.
Table 2: Effect of this compound on PPARα Target Gene Expression in Liver
| Animal Model | Treatment | Relative mRNA Expression of Acox1 (Fold Change vs. WT Vehicle) | Citation |
| Wild-Type (WT) | Vehicle | 1.0 | [2] |
| Wild-Type (WT) | This compound (50 mg/kg/day for 2 weeks) | ~2.0 | |
| AdipoR1/R2 DKO | Vehicle | ~1.0 | |
| AdipoR1/R2 DKO | This compound (50 mg/kg/day for 2 weeks) | ~1.0 |
Acox1 (Acyl-CoA oxidase 1) is a known target gene of PPARα. Data are approximated from graphical representations in the cited literature.
Table 3: Effect of this compound on Glucose Tolerance in High-Fat Diet-Fed Mice
| Animal Model | Treatment | Plasma Glucose (mg/dL) at 60 min post-glucose challenge | Citation |
| Wild-Type (WT) | Vehicle | ~350 | |
| Wild-Type (WT) | This compound (50 mg/kg/day for 2 weeks) | ~200 | |
| AdipoR1/R2 DKO | Vehicle | ~400 | |
| AdipoR1/R2 DKO | This compound (50 mg/kg/day for 2 weeks) | ~400 |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation of AdipoR1/R2 Double Knockout (DKO) Mice
AdipoR1 and AdipoR2 knockout mice were generated using standard gene-targeting techniques. To create the targeting vectors, a neomycin resistance cassette was used to replace essential exons of the AdipoR1 and AdipoR2 genes in embryonic stem (ES) cells. For AdipoR1, exons 2, 3, and 4 were typically replaced, while for AdipoR2, exon 3 was targeted. The modified ES cells were then injected into blastocysts to generate chimeric mice. Chimeras were bred to establish germline transmission of the disrupted alleles. AdipoR1+/- and AdipoR2+/- mice were then intercrossed to generate AdipoR1/R2 double knockout mice. Genotyping was confirmed by PCR analysis of tail DNA.
This compound Administration in Mice
For in vivo studies, this compound was administered to mice via oral gavage. A common dosage used in studies is 50 mg per kg of body weight, administered daily for a specified period, such as two weeks, for chronic studies. For acute studies of signaling pathway activation, a single dose of 50 mg/kg may be administered, with tissue collection at a specified time point post-administration (e.g., 30 minutes to 1 hour). The vehicle control typically consists of a solution of 0.5% carboxymethyl cellulose.
Western Blotting for AMPK Phosphorylation
-
Tissue Lysis: Skeletal muscle or liver tissue samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.
-
Detection: After washing with TBST, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities were quantified using densitometry software, and the ratio of phosphorylated AMPK to total AMPK was calculated.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA was extracted from liver or skeletal muscle tissue using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with SYBR Green master mix. The reaction mixture contained cDNA, SYBR Green master mix, and gene-specific primers for the target gene (e.g., Acox1) and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.
-
Data Analysis: The relative expression of the target gene was calculated using the comparative Ct (ΔΔCt) method. The expression level in the treated group was normalized to the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control group.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways
Experimental Workflow
Caption: Experimental Workflow for Validating this compound's Mechanism
References
Cross-Validation of AdipoRon's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AdipoRon's performance across various animal models, supported by experimental data. This compound, a first-in-class oral adiponectin receptor agonist, has shown promise in ameliorating metabolic dysfunctions. This guide synthesizes findings from multiple studies to offer a cross-validated perspective on its effects and methodologies.
This compound selectively binds to and activates adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2), initiating downstream signaling cascades that mimic the beneficial effects of the endogenous hormone adiponectin.[1] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) pathways, which play crucial roles in regulating glucose and fatty acid metabolism.[1][2]
Comparative Efficacy of this compound in Murine Models of Metabolic Disease
This compound has been extensively studied in various mouse models of obesity and type 2 diabetes, demonstrating consistent improvements in metabolic parameters. The following table summarizes the key findings from several preclinical studies.
| Animal Model | Key Metabolic Effects of this compound | Dosage and Administration | Study Focus | Reference |
| db/db Mice | Ameliorated insulin resistance and glucose intolerance; prolonged shortened lifespan on a high-fat diet.[1] | 50 mg/kg, oral | Genetically obese model of type 2 diabetes | Okada-Iwabu et al., 2013 |
| High-Fat Diet (HFD)-Induced Obese Mice | Ameliorated insulin resistance and glucose intolerance.[1] Improved whole-body glucose intolerance and reduced ectopic lipid accumulation in the liver. | 50 mg/kg, oral / 5 mg/kg, subcutaneous | Diet-induced obesity and insulin resistance | Okada-Iwabu et al., 2013; Gao et al., 2021 |
| Aged Mice | Improved skeletal muscle function, increased oxidative fibers, and mitochondrial activity. Reduced fat mass and fasting glucose levels. | 1.2 mg/kg, intravenous (3x/week for 6 weeks) | Sarcopenia and age-related metabolic decline | Libby et al., 2022 |
| Glucocorticoid-Treated Young Mice | Prevented glucocorticoid-induced abdominal adiposity, hyperinsulinemia, and hyperleptinemia. | 1 mg/kg/day, intraperitoneal | Glucocorticoid-induced metabolic side effects | Goursaud et al., 2020 |
This compound and Alternative Adiponectin Receptor Agonists
While this compound is the most extensively studied oral small-molecule agonist, other compounds have been developed. Direct comparative studies are limited, but available data suggest differences in potency and formulation.
| Agonist | Type | Key Features | In Vitro/In Vivo Comparison with this compound | Reference |
| This compound | Small Molecule | Orally bioavailable agonist of AdipoR1 and AdipoR2. | Serves as the benchmark for oral adiponectin receptor agonists. | Okada-Iwabu et al., 2013 |
| ADP355 | Peptidomimetic | Derived from the active site of globular adiponectin; administered via injection. | In HepG2 cells, 25 nM of ADP355 showed more extensive LDL receptor expression than 10 µM of this compound. | Otvos et al., 2019 |
| GTDF | Small Molecule | An AdipoR1 agonist. | Reported to have "remarkably improved pharmacological parameters" compared to this compound in a diabetic mouse model at a dose of 10 mg/kg/day orally. | Otvos et al., 2019 |
| AdipoAI | Small Molecule | An analogue of this compound with potent anti-inflammatory properties. | Shown to suppress inflammatory responses in diet-induced obese and septic shock mouse models. | Qiu et al., 2019 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following table outlines a typical experimental protocol for evaluating the effects of this compound in a mouse model of diet-induced obesity.
| Parameter | Methodology |
| Animal Model | Male C57BL/6J mice, 8 weeks old. |
| Diet | High-Fat Diet (HFD) (e.g., 60% kcal from fat) for a specified period (e.g., 4 weeks) to induce obesity and insulin resistance. |
| Treatment Groups | 1. HFD + Vehicle (e.g., DMSO) 2. HFD + this compound (e.g., 5 mg/kg/day) |
| Drug Administration | Subcutaneous injection or oral gavage, daily for a specified duration (e.g., 10 days). |
| Metabolic Assessments | - Body weight and food intake measured regularly. - Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) to assess glucose metabolism and insulin sensitivity. - Plasma collection for measuring insulin, lipids, and inflammatory markers. - Tissue collection (liver, adipose tissue, muscle) for analysis of lipid content and gene/protein expression. |
| Statistical Analysis | Appropriate statistical tests (e.g., t-test, ANOVA) to compare between groups. |
Visualizing this compound's Mechanism and Experimental Design
To further clarify the processes involved, the following diagrams illustrate this compound's primary signaling pathway and a standard experimental workflow.
References
Replicating Foundational AdipoRon Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key findings from the foundational studies on AdipoRon, a synthetic agonist of the adiponectin receptors, AdipoR1 and AdipoR2. We present a summary of the quantitative data, detailed experimental methodologies derived from the foundational literature, and a comparison with alternative adiponectin receptor agonists.
This compound, first described in a seminal 2013 Nature paper by Okada-Iwabu and colleagues, emerged as a promising orally active small molecule for the treatment of metabolic diseases.[1][2][3][4] Its discovery spurred further research into targeting the adiponectin pathway for therapeutic benefit. This guide aims to equip researchers with the necessary information to understand and potentially replicate the core findings that established this compound as a significant research tool and potential therapeutic lead.
Key Foundational Findings: Quantitative Data
The initial characterization of this compound established its binding affinity for the two adiponectin receptors, AdipoR1 and AdipoR2, and its ability to activate downstream signaling pathways. These findings are summarized in the tables below.
Table 1: this compound Binding Affinity [2]
| Receptor | Dissociation Constant (Kd) |
| AdipoR1 | 1.8 µM |
| AdipoR2 | 3.1 µM |
Table 2: this compound In Vitro Activity
| Assay | Cell Line | Effective Concentration (EC50) / Concentration | Effect |
| AMPK Phosphorylation | C2C12 myotubes | 5-50 µM | Concentration-dependent increase |
Comparison with Alternative Adiponectin Receptor Agonists
Several other molecules have been developed and studied for their ability to activate adiponectin receptors. A comparison of this compound with some of these alternatives is presented below. It is important to note that direct head-to-head comparative studies are limited, and the reported activities are from different studies.
Table 3: Comparison of this compound with Other AdipoR Agonists
| Compound | Type | Target(s) | Reported In Vitro/In Vivo Effects | Reference |
| This compound | Small Molecule | AdipoR1, AdipoR2 | Activates AMPK and PPARα pathways; improves insulin resistance and glucose intolerance in vivo. | |
| ADP355 | Peptide | AdipoR1 > AdipoR2 | Activates AdipoR1 more strongly than AdipoR2 according to siRNA inhibition assays. | |
| GTDF | Small Molecule | AdipoR1 | Enhances glucose uptake and fatty acid oxidation in vitro; improves metabolic health in diabetic mice. | |
| Tiliroside | Glycosidic Flavonoid | Indirect Activator | Enhances fatty acid oxidation through improved adiponectin signaling. Direct binding to receptors not yet reported. | |
| ALY688 | Peptide | AdipoR1, AdipoR2 | Induces adiponectin-like effects in cellular and animal models. |
Experimental Protocols
This compound-AdipoR Binding Assay (General Principles)
The binding affinity of this compound to AdipoR1 and AdipoR2 was determined using purified receptor proteins. While the exact protocol from the foundational study is not detailed, a typical approach involves:
-
Protein Expression and Purification: Expression of recombinant AdipoR1 and AdipoR2 in a suitable system (e.g., insect or mammalian cells) followed by purification.
-
Ligand Binding Assay: A common method is a radioligand binding assay or a fluorescence-based assay. A labeled ligand with known affinity for the receptors is competed with increasing concentrations of this compound.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which is then converted to the dissociation constant (Kd).
AMPK Activation Assay in C2C12 Myotubes
The activation of AMP-activated protein kinase (AMPK), a key downstream target of AdipoR1, is a crucial functional assay. A standard Western blot protocol is typically employed:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
-
This compound Treatment: Differentiated myotubes are treated with varying concentrations of this compound (e.g., 5-50 µM) for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Following washing, the membrane is incubated with a secondary antibody.
-
Bands are visualized using a chemiluminescence detection system.
-
-
Quantification: The ratio of p-AMPK to total AMPK is calculated to determine the extent of activation.
PPARα Activation Assay (General Principles)
Peroxisome proliferator-activated receptor-alpha (PPARα) is a key downstream target of AdipoR2. Its activation is often assessed using a reporter gene assay.
-
Cell Line: A suitable cell line (e.g., HEK293T) is used.
-
Transfection: Cells are co-transfected with:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization.
-
-
This compound Treatment: Transfected cells are treated with this compound.
-
Luciferase Assay: Cell lysates are assayed for luciferase activity.
-
Data Analysis: Luciferase activity is normalized to the control reporter activity to determine the fold-change in PPARα activation.
Signaling Pathways and Experimental Workflows
To visualize the key molecular interactions and experimental processes, the following diagrams are provided.
Caption: this compound signaling through AdipoR1 and AdipoR2 receptors.
Caption: Experimental workflow for AMPK activation assay.
References
- 1. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | CoLab [colab.ws]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity | Semantic Scholar [semanticscholar.org]
- 4. A small-molecule AdipoR agonist for type 2 diabetes and short life in obesity [ideas.repec.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
